molecular formula C7H11NO2 B12335832 1-(Morpholin-2-yl)prop-2-en-1-one

1-(Morpholin-2-yl)prop-2-en-1-one

Cat. No.: B12335832
M. Wt: 141.17 g/mol
InChI Key: ZJKPXJLAUAZTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-2-yl)prop-2-en-1-one is a chemical compound that features a morpholine ring directly linked to a prop-2-en-1-one (acryloyl) group. This structure classifies it as an α,β-unsaturated ketone, making it a potential Michael acceptor and a valuable building block in organic synthesis and medicinal chemistry research. The conjugated system allows it to undergo addition reactions, which can be exploited to create more complex molecular architectures. Researchers may utilize this compound as a key intermediate in the design and synthesis of novel pharmacologically active molecules. The presence of the morpholine ring, a common motif in drugs and agrochemicals, can impart favorable solubility and metabolic properties. This compound is intended for research applications such as hit-to-lead optimization, the development of new synthetic methodologies, and as a precursor for chemical biology probes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle all chemicals with appropriate precautions. For precise information, please consult the product's Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-morpholin-2-ylprop-2-en-1-one

InChI

InChI=1S/C7H11NO2/c1-2-6(9)7-5-8-3-4-10-7/h2,7-8H,1,3-5H2

InChI Key

ZJKPXJLAUAZTIZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CNCCO1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Morpholin 2 Yl Prop 2 En 1 One and Its Derivatives

Reactivity Profiling of the α,β-Unsaturated Ketone Moiety

The defining feature of this part of the molecule is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement polarizes the molecule, creating an electrophilic center at the carbonyl carbon and another at the β-carbon, making it a prime target for nucleophiles.

The α,β-unsaturated ketone structure of 1-(morpholin-2-yl)prop-2-en-1-one makes it an excellent Michael acceptor. researchgate.net In the Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. researchgate.netresearchgate.net This reaction is highly efficient for forming carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds. researchgate.net The mechanism is typically base-catalyzed, involving the deprotonation of the Michael donor to form a nucleophilic anion, which then attacks the electrophilic β-carbon of the acrylate (B77674) moiety. researchgate.net

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products. The versatility of the Michael addition makes it a valuable tool in polymer synthesis and the creation of complex molecular architectures. researchgate.net Common nucleophiles include amines, thiols, and active methylene (B1212753) compounds. researchgate.net For instance, the reaction with primary or secondary amines (aza-Michael addition) or thiols (thio-Michael addition) proceeds readily to yield functionalized adducts. rsc.org

Table 1: Examples of Michael Addition Reactions with Acryloyl Morpholine (B109124) Derivatives

Nucleophile (Michael Donor)CatalystProduct Type
Primary/Secondary AminesBaseβ-Amino-propionyl-morpholine
Thiols (e.g., 1,6-hexanedithiol)Base (e.g., DBU, K₂CO₃)β-Thioether-propionyl-morpholine
Active Methylene CompoundsBaseFunctionalized morpholine adduct
Alcohols (Oxa-Michael)N-Heterocyclic Carbenes (NHCs)Poly(ester-ether) derivatives

This table illustrates the types of products formed from the Michael addition of various nucleophiles to an acryloyl morpholine core structure.

While the electron-withdrawing nature of the carbonyl group deactivates the alkene towards electrophilic attack compared to an isolated double bond, such reactions are still possible. The double bond can react with electrophiles like halogens (e.g., Br₂) or peroxy acids to form di-halogenated or epoxidized products, respectively. These reactions typically require more forcing conditions than those for electron-rich alkenes. The resulting functionalized products can serve as intermediates for further synthetic transformations.

Reactivity of the Morpholine Nitrogen and Ether Oxygen

The morpholine ring itself possesses reactive sites, primarily the nitrogen atom, although its reactivity is significantly modulated by the attached acryloyl group.

The nitrogen atom in the morpholine ring of this compound is part of an amide functional group. Due to resonance delocalization, the lone pair of electrons on the nitrogen atom is drawn towards the adjacent electron-withdrawing carbonyl group. libretexts.org This amide resonance drastically reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple secondary amine like morpholine. libretexts.orgmasterorganicchemistry.com

While basicity and nucleophilicity are related concepts, they are not identical; basicity is a measure of equilibrium with a proton, whereas nucleophilicity is a kinetic measure of reaction rate with an electrophile. masterorganicchemistry.comucalgary.cayoutube.com The delocalization of the nitrogen's lone pair makes it a much weaker base and a significantly poorer nucleophile. libretexts.org For comparison, the pKa of the conjugate acid of morpholine is approximately 8.5, whereas the pKa of protonated amides is typically much lower, indicating significantly reduced basicity.

The ether oxygen within the morpholine ring is generally non-basic and a weak nucleophile due to its sp³ hybridization and steric hindrance within the ring structure. It typically does not participate in reactions unless under harsh conditions or with strong Lewis acids.

Table 2: Comparison of Basicity and Nucleophilicity

CompoundKey FeatureBasicityNucleophilicityRationale
MorpholineSecondary AmineModerate (pKaH ≈ 8.5)GoodLocalized lone pair on nitrogen.
This compoundAmideVery LowPoorLone pair is delocalized by resonance with the carbonyl group. libretexts.org

This table provides a qualitative comparison of the reactivity of the nitrogen atom in morpholine versus its acylated derivative.

Direct functionalization of the C-H bonds of the morpholine ring is challenging due to their general inertness. However, the amide group itself can be a site of reaction. While the nitrogen is not nucleophilic, the amide bond can be cleaved under strong acidic or basic conditions via hydrolysis, though this is often a difficult transformation.

More commonly, functionalization involves reactions where the entire N-acyl morpholine unit acts as a stable, modifiable entity. For example, N-acyl morpholin-2-ones can undergo ring-opening polymerization to create functionalized polyesters, a reaction that is highly dependent on the acylation of the nitrogen. nih.govresearchgate.net This highlights that the reactivity of the morpholine moiety is often linked to transformations involving the acyl group.

Cyclization and Heterocyclization Pathways Involving this compound Derivatives

The α,β-unsaturated ketone system is an excellent component in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this context, the acryloyl moiety acts as the "dienophile" (a 2π-electron component). masterorganicchemistry.comyoutube.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. masterorganicchemistry.compraxilabs.com The reaction is highly stereospecific and is facilitated by electron-withdrawing groups on the dienophile, such as the N-acylmorpholine group. praxilabs.com This makes derivatives of this compound effective dienophiles for synthesizing a wide variety of substituted cyclohexene (B86901) rings, which can be valuable intermediates in organic synthesis. nih.gov When the diene or dienophile contains a heteroatom, the reaction is termed a hetero-Diels-Alder reaction, further expanding the range of possible heterocyclic products. praxilabs.commdpi.com

Table 3: Diels-Alder Reactions with Acryloyl Dienophiles

DieneDienophileKey FeatureProduct
CyclopentadieneN-Acryloyl Oxazolidinone (analogue)Lewis Acid Catalysis (e.g., Et₂AlCl)Bicyclic adduct with high diastereoselectivity nih.gov
AnthraceneMaleic Anhydride (classic example)High Temperature9,10-dihydroanthracene adduct praxilabs.com
N-acyl-1,2-dihydropyridineNitroso compoundsHetero-Diels-AlderBicyclic oxazine (B8389632) derivatives mdpi.com

This table shows examples of Diels-Alder reactions, highlighting the role of activated dienophiles similar in reactivity to this compound.

Redox Transformations

The redox chemistry of this compound is primarily centered on the α,β-unsaturated carbonyl system of the acryloyl moiety. This functional group is susceptible to both oxidation at the carbon-carbon double bond and reduction of the double bond and/or the carbonyl group.

Oxidation Pathways

The oxidation of this compound and its derivatives can proceed through several pathways, primarily targeting the electron-rich carbon-carbon double bond of the acryloyl group. Common oxidation reactions for alkenes, such as epoxidation and dihydroxylation, are expected to occur with this class of compounds.

One of the principal oxidation pathways for alkenes is epoxidation , which involves the formation of a three-membered cyclic ether (an epoxide). This transformation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. For this compound, this would yield 1-(morpholin-2-yl)-2,3-epoxypropan-1-one.

Another significant oxidation reaction is dihydroxylation , the conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). A well-established method for this transformation is the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org This reaction is known for its syn-selectivity, meaning both hydroxyl groups are added to the same face of the double bond. organic-chemistry.org The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to the diol, and the reduced osmium species is re-oxidized by NMO. organic-chemistry.org

The following table summarizes potential oxidation products of this compound.

Starting MaterialReagentsMajor ProductProduct Class
This compoundm-CPBA1-(Morpholin-2-yl)-2,3-epoxypropan-1-oneEpoxide
This compoundOsO₄ (cat.), NMO1-(Morpholin-2-yl)-2,3-dihydroxypropan-1-oneVicinal Diol

It is also conceivable that under more vigorous oxidation conditions, cleavage of the carbon-carbon double bond could occur, leading to the formation of carboxylic acids or aldehydes, depending on the reagents and reaction conditions employed.

Reduction Pathways

The reduction of this compound and its derivatives can target either the carbon-carbon double bond, the carbonyl group, or both. The α,β-unsaturated carbonyl system is particularly susceptible to conjugate reduction , where a hydride is added to the β-carbon of the double bond.

Research on the related compound, 4-acryloylmorpholine (B1203741), has shown that it undergoes conjugate reduction. For instance, the use of cobalt catalysis with diethylzinc (B1219324) promotes the conjugate reduction to form a zinc enolate intermediate. chemicalbook.com This suggests that similar reactivity can be expected for this compound.

Catalytic hydrogenation is a common method for the reduction of alkenes. Using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) would be expected to selectively reduce the carbon-carbon double bond of this compound to yield 1-(morpholin-2-yl)propan-1-one.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the carbon-carbon double bond and the amide carbonyl group. youtube.comyoutube.com The reduction of amides with LiAlH₄ typically yields the corresponding amine. Therefore, treatment of this compound with LiAlH₄ would likely result in the reduction of both the alkene and the carbonyl, affording 1-(morpholin-2-yl)propan-1-amine. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is less reactive towards amides, but can reduce aldehydes and ketones. youtube.com While it may not readily reduce the amide carbonyl, it could potentially reduce the alkene under certain conditions, though catalytic hydrogenation is more common for this transformation.

The following table outlines the expected reduction products of this compound.

Starting MaterialReagentsMajor ProductProduct Class
This compoundH₂, Pd/C1-(Morpholin-2-yl)propan-1-oneSaturated Amide
This compoundLiAlH₄, then H₂O1-(Morpholin-2-yl)propan-1-amineSaturated Amine

Spectroscopic and Mechanistic Analysis of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic data for the compound This compound is not publicly available. Synthesis and detailed characterization for this particular molecule have not been reported in the reviewed sources.

It is crucial to distinguish this compound from its well-documented isomer, 1-(morpholin-4-yl)prop-2-en-1-one (also known as N-acryloylmorpholine, CAS No. 5117-12-4). nist.govnist.govchemos.dechemicalbook.com The difference in the point of attachment of the prop-2-en-1-one (acryloyl) group to the morpholine ring—at position 2 versus position 4—results in fundamentally different molecules with distinct chemical and spectroscopic properties. The nitrogen at position 4 is a secondary amine, whereas the carbon at position 2 is part of the heterocyclic ether structure. Acylation would typically occur at the nitrogen atom (position 4) to form an amide. The specified name, this compound, implies a C-C bond between the morpholine ring and the propenone group, which is a chemically different structure.

Due to the lack of specific research findings for this compound, a scientifically accurate article with detailed data tables for its NMR, Vibrational Spectroscopy, and Mass Spectrometry, as per the requested outline, cannot be generated. Providing data from the N-4 isomer or other related morpholine derivatives mdpi.commdpi.comresearchgate.net would be scientifically inaccurate and misleading.

Further research and synthesis would be required to characterize this compound and provide the specific data for the advanced spectroscopic analysis requested.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Comprehensive searches for X-ray diffraction studies on 1-(Morpholin-2-yl)prop-2-en-1-one did not yield any specific results. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which are typically determined through this technique, is not available.

Single Crystal X-ray Diffraction Analysis

No published single crystal X-ray diffraction data for this compound could be located. This type of analysis is fundamental for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid and for understanding the molecule's conformation in the solid state. Without such a study, the definitive solid-state structure of this specific compound remains unelucidated.

Hirshfeld Surface Analysis for Intermolecular Contacts

In the absence of crystallographic data, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed for this compound. This analysis provides valuable insights into the nature and percentage contribution of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Morpholin 2 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For molecules like 1-(Morpholin-2-yl)prop-2-en-1-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. nih.gov

Geometry Optimization and Conformational Analysis

The first step in the theoretical study of a molecule is typically geometry optimization, a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Morpholine (B109124) Derivative (Note: The following data is for a related morpholine-containing compound, (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)-phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, and is presented to illustrate typical results from DFT geometry optimization.)

ParameterBondTheoretical (B3LYP/6-31G(d,p))
Bond Length (Å)C=O1.25 Å
C=C (propenone)1.35 Å
C-N (amide)1.38 Å
C-O (morpholine)1.43 Å
Bond Angle (°)C-C-C (propenone)121.5°
O=C-N120.8°
C-N-C (morpholine)115.2°
Dihedral Angle (°)C-C-C=O~180° (trans)

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO orbitals would reveal the regions most involved in electron donation and acceptance. The HOMO is expected to have significant density on the electron-rich morpholine ring and the C=C double bond, while the LUMO is likely centered on the electron-deficient carbonyl group of the acryloyl moiety. This distribution facilitates intramolecular charge transfer (ICT) from the morpholine part to the propenone system.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap (Note: Data is based on typical values for related organic molecules to illustrate the output of FMO analysis.)

ParameterEnergy (eV)
HOMO Energy (E_HOMO)-6.50 eV
LUMO Energy (E_LUMO)-1.85 eV
Energy Gap (ΔE) 4.65 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. The hydrogen atom on the morpholine nitrogen (N-H) and the protons on the vinyl group would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity, Fukui Functions)

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. acs.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large energy gap, while soft molecules have a small gap.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule accepts an optimal number of electrons from the environment. It is defined as ω = χ² / (2η).

Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The condensed Fukui function condenses this information onto individual atoms, allowing for the precise identification of reactive centers. For an electrophilic attack, the site with the highest value of f+ is favored, whereas for a nucleophilic attack, the site with the highest f- value is preferred.

Table 3: Illustrative Global Reactivity Descriptors (Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 2.)

DescriptorValueUnit
Chemical Hardness (η)2.325eV
Chemical Softness (S)0.430eV⁻¹
Electronegativity (χ)4.175eV
Electrophilicity Index (ω)3.754eV

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like this compound, can exhibit non-linear optical (NLO) properties. DFT calculations are used to compute the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial for the development of new materials for optoelectronic applications. A large hyperpolarizability value, which is associated with a small HOMO-LUMO gap and significant ICT, indicates a strong NLO response.

Simulation of Spectroscopic Parameters

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results to validate the calculated structure. For this compound, DFT calculations can predict its vibrational spectrum (FT-IR and Raman). The calculated frequencies and intensities of vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the N-H and C-O stretches of the morpholine ring, can aid in the assignment of experimental spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to provide further structural confirmation.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and effective quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often used in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR spectra. For related compounds, such as certain β-enaminones, DFT calculations have been successfully used to predict chemical shifts, showing good correlation with experimental data. mdpi.com However, a specific GIAO or other theoretical NMR analysis for this compound has not been reported.

Computational Vibrational Frequencies and Intensities

Computational methods are frequently used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. Typically, methods like DFT with various basis sets are employed, and the calculated frequencies are often scaled to better match experimental values. sigmaaldrich.com While this is a standard computational practice, a vibrational analysis for this compound is not present in the available literature.

UV-Vis Spectra Simulation and Electronic Transitions

Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis spectra and analyzing the underlying electronic transitions, such as n → π* and π → π*. These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. For example, studies on analogous chalcone (B49325) derivatives have utilized TD-DFT to understand their electronic properties. researchgate.net Research on similar β-enaminone structures has also employed these methods to assign observed UV-Vis absorption bands to specific molecular orbital transitions, like the HOMO→LUMO excitation. mdpi.com Nevertheless, a specific TD-DFT study on this compound is not documented.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms at a molecular level.

Transition State Analysis and Reaction Pathway Mapping

The study of reaction mechanisms through computational chemistry involves locating the transition state structures that connect reactants to products. This analysis provides critical information about the feasibility and kinetics of a chemical reaction. While mechanisms for reactions involving related morpholin-2-one (B1368128) structures have been proposed, such as in oxidative coupling reactions, detailed computational transition state analyses for reactions involving this compound are not available. mdpi.com

Potential Energy Surface Scans

Potential energy surface (PES) scans are performed to explore the conformational space of a molecule or the energy profile of a chemical reaction along a specific coordinate, such as a bond length or dihedral angle. researchgate.net This technique helps in identifying stable conformers and understanding rotational barriers. For instance, PES scans have been used to study the conformational preferences of various organic molecules. mdpi.comnih.gov However, no PES scan data has been published for this compound.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions in different environments. This technique is valuable for understanding how a molecule interacts with solvents or biological macromolecules. mdpi.com Despite its utility, there are no published MD simulation studies specifically targeting this compound to describe its conformational landscape or interaction patterns.

Role of 1 Morpholin 2 Yl Prop 2 En 1 One As an Advanced Building Block in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The chemical reactivity of 1-(morpholin-2-yl)prop-2-en-1-one makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.net Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.govnih.gov

The activated double bond in the acryloyl moiety of this compound is susceptible to conjugate addition reactions with various nitrogen nucleophiles. This reactivity is fundamental to its role in constructing nitrogen-containing heterocyclic systems. For instance, reactions with primary and secondary amines can lead to the formation of piperidine (B6355638) and other saturated nitrogen heterocycles, which are common motifs in many drug molecules. jraic.com The morpholine (B109124) unit itself can also participate in or influence cyclization reactions, guiding the formation of specific ring systems.

The synthesis of complex nitrogen heterocycles often involves multi-step sequences where the initial Michael addition product of this compound undergoes further intramolecular reactions. These subsequent cyclizations can be promoted by various reagents and conditions, leading to a diverse range of heterocyclic scaffolds.

ReactantResulting HeterocycleSignificance
Primary AminesSubstituted PiperidinesCore structure in numerous pharmaceuticals.
HydrazinesPyrazolidinesFound in compounds with anti-inflammatory and analgesic properties.
AmidinesDihydropyrimidinesImportant pharmacophores with a wide range of biological activities.

Ring annulation, the process of forming a new ring onto an existing one, is a powerful strategy in organic synthesis for building polycyclic systems. This compound can participate in various ring-forming reactions, including cycloadditions and tandem reactions, to generate fused and bridged heterocyclic structures. jraic.com

One notable application is in Diels-Alder reactions, where the acryloyl group acts as a dienophile, reacting with a suitable diene to construct a six-membered ring. The morpholine substituent can influence the stereochemical outcome of this cycloaddition, providing a degree of control over the spatial arrangement of the newly formed ring. Furthermore, intramolecular cyclization of derivatives of this compound can lead to the formation of condensed morpholine-containing systems. jraic.com

Scaffold for Complex Molecular Architecture Construction

A molecular scaffold is a core structure upon which a variety of substituents can be appended to create a library of related compounds. researchgate.netmdpi.com The inherent structure of this compound, with its reactive handle and conformationally relevant morpholine ring, makes it an ideal scaffold for the construction of complex and diverse molecular architectures. nih.govnih.gov

The morpholine ring provides a defined three-dimensional shape, which can be crucial for the biological activity of the final molecule. By strategically adding functional groups to the acryloyl moiety and the morpholine nitrogen, chemists can systematically explore the chemical space around this core structure. This approach is central to diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net

Strategies for Derivatization to Enhance Molecular Complexity

The chemical versatility of this compound allows for a multitude of derivatization strategies to increase its molecular complexity. nih.gov These modifications can be broadly categorized into reactions involving the acryloyl group and those targeting the morpholine ring.

Reactions of the Acryloyl Group:

Michael Addition: As previously mentioned, the addition of various nucleophiles (carbon, nitrogen, oxygen, and sulfur-based) to the β-position of the acryloyl group is a primary method for introducing new functional groups and building molecular complexity.

Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions provide powerful tools for constructing new rings with high stereocontrol.

Reduction: The double bond and the carbonyl group can be selectively reduced to introduce stereocenters and modify the electronic properties of the molecule.

Reactions of the Morpholine Ring:

N-Functionalization: The secondary amine of the morpholine ring can be readily acylated, alkylated, or arylated to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Ring Modification: While less common, chemical transformations that alter the morpholine ring itself, such as ring-opening or expansion, can lead to novel and structurally distinct scaffolds.

Derivatization StrategyReagents/ConditionsOutcome
Michael AdditionNucleophiles (e.g., amines, thiols, enolates)Introduction of diverse functional groups at the β-position.
Diels-Alder ReactionDienesFormation of a new six-membered ring.
N-AlkylationAlkyl halides, baseAttachment of alkyl groups to the morpholine nitrogen.
N-AcylationAcyl chlorides, anhydridesIntroduction of acyl groups to the morpholine nitrogen.

Polymerization Chemistry of 1 Morpholin 2 Yl Prop 2 En 1 One Analogues

Addition Polymerization Mechanisms of Propenone Functionality

The propenone functionality, also known as an acryloyl group, is readily susceptible to addition polymerization, typically through a free-radical mechanism. This process involves the sequential addition of monomer units to a growing polymer chain, initiated by a free radical species. Analogous to other acrylamide-type monomers, such as N-acryloylmorpholine (ACMO), the polymerization of 1-(morpholin-2-yl)prop-2-en-1-one analogues can be expected to proceed via initiation, propagation, and termination steps.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for the synthesis of well-defined polymers from acryloyl morpholine (B109124) derivatives. nih.govrsc.orgresearchgate.netrsc.org RAFT polymerization allows for precise control over molecular weight, dispersity, and polymer architecture. rsc.org For instance, the RAFT polymerization of N-acryloylmorpholine has been used to create polymer brushes on silicon surfaces, resulting in uniform and stable biocompatible coatings. nih.govresearchgate.net The kinetics of such polymerizations can be carefully controlled, leading to a linear increase in molecular weight with monomer conversion. researchgate.net

The polymerization of these monomers can be initiated by various means, including thermal initiators like azobisisobutyronitrile (AIBN) or through photopolymerization using UV irradiation in the presence of a suitable photoinitiator. nih.govscielo.br The choice of initiator and polymerization conditions can significantly influence the properties of the resulting polymer.

Table 1: RAFT Polymerization of N-Acryloylmorpholine (NAM) on Silicon Surfaces This table presents data on the surface-initiated RAFT polymerization of N-acryloylmorpholine, a close structural analogue to this compound, demonstrating the controllability of the polymerization process.

Polymerization Time (h)Film Thickness (nm)Water Contact Angle (°)Surface Roughness (RMS, nm)
210.582.11.2
418.290.51.5
625.898.31.9
833.1103.42.2
Data sourced from studies on the synthesis of poly(N-acryloylmorpholine) brushes. nih.gov

Development of Functionalized Polymeric Materials

The ability to polymerize morpholin-2-one-based monomers through either addition or ring-opening polymerization pathways opens up avenues for the creation of a wide array of functionalized polymeric materials. e3s-conferences.org

Polymers derived from the addition polymerization of acryloyl morpholine analogues have shown promise in biomedical applications. For example, hydrogels based on 4-acryloylmorpholine (B1203741) have been synthesized and investigated for their potential in controlled drug release systems. scielo.br These hydrogels exhibit a porous structure and their swelling behavior can be tailored by adjusting the comonomer composition. scielo.br Furthermore, poly(N-acryloylmorpholine) nanogels have been developed, demonstrating low protein adhesion and high colloidal stability, making them suitable candidates for drug delivery and other biomedical uses. acs.org These materials are often biocompatible and can be designed to be stimuli-responsive. acs.org

The ring-opening polymerization of N-acyl morpholin-2-ones provides a direct route to functionalized poly(aminoesters). acs.orgresearchgate.net These polymers are of significant interest due to their biodegradability and the presence of functional groups along the polymer backbone. nih.gov For instance, the deprotection of poly(N-Boc-morpholin-2-one) yields a water-soluble, cationic polymorpholinone, a class of materials with potential applications in gene delivery and as antimicrobial agents. acs.org The versatility of this approach allows for the incorporation of various functionalities into the polyester (B1180765) backbone by simply varying the N-acyl substituent of the monomer. acs.org

The development of these functional polymers is also relevant in the field of advanced materials, where morpholine derivatives are explored as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins with enhanced mechanical and thermal properties. e3s-conferences.org

Catalytic Transformations Involving 1 Morpholin 2 Yl Prop 2 En 1 One

Organocatalysis with Morpholine-Derived Catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Morpholine (B109124) and its derivatives have been explored as organocatalysts, particularly in reactions proceeding through enamine intermediates.

Enamine Catalysis and Reactivity Limitations

Enamine catalysis is a cornerstone of organocatalysis, wherein a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While pyrrolidine-based catalysts are highly efficient in this mode of activation, morpholine-derived catalysts often exhibit lower reactivity. mdpi.comnih.gov This reduced reactivity is attributed to two main factors: the electronic effect of the oxygen atom in the morpholine ring and the conformational properties of the resulting enamine.

The electron-withdrawing nature of the oxygen atom in the morpholine ring increases the ionization potential of the nitrogen atom, which in turn decreases the nucleophilicity of the corresponding enamine intermediate compared to enamines derived from piperidine (B6355638) or pyrrolidine. nih.gov Furthermore, morpholine-enamines tend to adopt a more pronounced pyramidal geometry at the nitrogen atom, which hinders effective orbital overlap and further diminishes their nucleophilic character. nih.gov These inherent limitations have historically restricted the widespread application of simple morpholine derivatives as enamine catalysts, often resulting in poor conversion rates. nih.gov

Despite these challenges, research has shown that strategic modifications to the morpholine scaffold can lead to highly efficient catalysts. For instance, the introduction of additional functional groups, such as a carboxylic acid moiety beta to the amine, can enhance catalytic activity and stereocontrol in reactions like the Michael addition of aldehydes to nitroolefins. nih.gov

Asymmetric Organocatalytic Applications

The chiral nature of the morpholine ring in compounds like 1-(Morpholin-2-yl)prop-2-en-1-one makes it a valuable motif for asymmetric organocatalysis. While direct applications of this specific compound are not extensively documented, studies on related chiral morpholine catalysts provide significant insights into their potential.

Chiral morpholine-based organocatalysts have been successfully employed in asymmetric Michael additions, affording products with high diastereoselectivity and enantioselectivity. nih.gov For example, β-morpholine amino acids have been shown to be effective catalysts for the 1,4-addition of aldehydes to nitroolefins, demonstrating that the inherent limitations of the morpholine ring can be overcome with appropriate catalyst design. nih.gov

The development of one-pot asymmetric syntheses of C3-substituted morpholin-2-ones highlights the utility of organocatalysis in constructing complex chiral molecules containing the morpholine core. acs.org These processes often involve a sequence of reactions, such as a Knoevenagel condensation and an asymmetric epoxidation, catalyzed by a single chiral organocatalyst. acs.org Such strategies underscore the potential for developing catalytic cycles where a derivative of this compound could act as a chiral catalyst.

Transition Metal Catalyzed Reactions

Transition metal catalysis offers a broad spectrum of transformations for the synthesis and functionalization of heterocyclic compounds, including morpholine derivatives. While specific data on this compound in this context is limited, the reactivity of the morpholine ring and the enone functionality suggests several potential applications.

Palladium-catalyzed reactions are particularly relevant. For instance, the selective hydrogenation of chloronitrobenzene to chloroaniline has been achieved using a palladium catalyst supported on γ-Al2O3 and modified with morpholine. mdpi.com In this system, morpholine acts as a dechlorination inhibitor, highlighting its ability to modulate the selectivity of a metal catalyst. mdpi.com This suggests that the morpholine moiety in this compound could play a directing or modifying role in transition metal-catalyzed reactions.

Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic systems. dntb.gov.ua A procedure for the cross-dehydrogenative coupling between morpholin-2-ones and cyclic imides has been developed using a copper(I) chloride catalyst. dntb.gov.uamdpi.com This reaction proceeds under mild conditions with molecular oxygen as the oxidant, demonstrating the feasibility of C-H functionalization at the C3 position of the morpholin-2-one (B1368128) ring. dntb.gov.uamdpi.com This type of transformation could be envisioned for derivatives of this compound.

The following table summarizes the results of a copper-catalyzed cross-dehydrogenative coupling of N-phenyl morpholin-2-one with various imides, illustrating the scope of this transformation.

Imide PartnerProductYield (%)
Phthalimide3-(1,3-Dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one82
Succinimide3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one75
Maleimide3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-phenylmorpholin-2-one68

Data compiled from studies on related morpholin-2-one derivatives. mdpi.com

Electrochemical Catalysis for Functionalization

Electrochemical catalysis is a rapidly growing field that offers sustainable and efficient methods for chemical synthesis. The application of electrochemistry to the functionalization of morpholine derivatives is an area of active investigation. While there is no specific research on the electrochemical catalysis of this compound, studies on related systems provide a framework for potential applications.

Electrochemical methods can be used to generate reactive intermediates, such as radicals, under mild conditions. This approach could be applied to the functionalization of the morpholine ring or the enone moiety of this compound. For example, the electrochemical oxidation of substrates can lead to the formation of radical cations, which can then undergo further reactions to introduce new functional groups.

The development of electrochemical C-H functionalization techniques has provided powerful tools for the late-stage modification of complex molecules. These methods, often catalyzed by transition metals, can offer high levels of chemo- and regioselectivity. The application of such techniques to this compound could enable the direct introduction of various substituents onto the morpholine ring, providing access to a diverse range of derivatives with potentially valuable properties.

Molecular Interaction Mechanisms with Biological Targets in Vitro Context

In Silico Molecular Docking Studies for Ligand-Protein Binding Mechanisms

While specific molecular docking studies for 1-(Morpholin-2-yl)prop-2-en-1-one are not extensively available in public literature, the broader class of morpholine-containing compounds has been the subject of numerous computational analyses. These studies provide a foundational understanding of how the morpholine (B109124) moiety and associated functional groups, such as the acryloyl group, contribute to ligand-protein interactions.

Analysis of Binding Affinities and Preferred Binding Modes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. For morpholine derivatives, these studies have been crucial in identifying potential biological targets and optimizing lead compounds.

For instance, studies on various morpholine-based compounds have demonstrated a range of binding affinities depending on the target protein and the specific substitutions on the morpholine ring. While a precise binding affinity for this compound is not documented, related acryloylmorpholine derivatives have been investigated. For example, in studies of morpholine-derived thiazoles as carbonic anhydrase-II (CA-II) inhibitors, docking studies were instrumental in guiding the design of potent inhibitors. nih.gov The morpholine scaffold often contributes to favorable binding by establishing key interactions within the active site of the enzyme. nih.gov

The preferred binding modes of morpholine-containing ligands are heavily influenced by the stereochemistry of the morpholine ring and the nature of its substituents. The chair conformation of the morpholine ring is typically the most stable, and its orientation within a binding pocket is critical for maximizing interactions.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Phenylhydrazono Phenoxyquinoline Derivatives (5a–5x)a

Compound MW (g/mol) LogP H-bond Donors H-bond Acceptors Molar Refractivity TPSA (Ų) Rotatable Bonds Lipinski's Rule Veber's Rule
5a 425.46 4.85 1 6 124.21 80.45 6 + +
5b 439.49 5.25 1 6 128.83 80.45 7 + +
5c 455.93 5.61 1 6 133.54 80.45 8 + +
5d 459.54 5.64 1 6 133.45 80.45 7 + +
5e 473.57 6.04 1 6 138.07 80.45 8 + +
5f 443.46 4.67 1 7 125.83 89.68 7 + +
5g 457.49 5.07 1 7 130.45 89.68 8 + +
5h 471.51 5.43 1 7 135.16 89.68 9 + +
5i 475.54 5.46 1 7 135.07 89.68 8 + +
5j 489.56 5.86 1 7 139.69 89.68 9 + +
5k 459.46 4.93 1 6 129.11 80.45 7 + +
5l 473.49 5.33 1 6 133.73 80.45 8 + +
5m 487.51 5.69 1 6 138.44 80.45 9 + +
5n 491.54 5.72 1 6 138.35 80.45 8 + +
5o 505.56 6.12 1 6 142.97 80.45 9 + +
5p 459.46 4.93 1 6 129.11 80.45 7 + +
5q 473.49 5.33 1 6 133.73 80.45 8 + +
5r 487.51 5.69 1 6 138.44 80.45 9 + +
5s 491.54 5.72 1 6 138.35 80.45 8 + +
5t 505.56 6.12 1 6 142.97 80.45 9 + +
5u 470.45 4.09 2 7 128.53 110.91 7 + +
5v 484.48 4.49 2 7 133.15 110.91 8 + +
5w 488.51 4.52 2 7 133.06 110.91 8 + +
5x 502.53 4.92 2 7 137.68 110.91 9 + +

a Data from a study on phenylhydrazono phenoxyquinoline derivatives, demonstrating the types of parameters evaluated in silico for drug-likeness. nih.gov

Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The morpholine ring, with its ether oxygen and secondary amine, is capable of participating in various non-covalent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. The methylene (B1212753) groups of the ring can engage in hydrophobic and van der Waals interactions.

In the context of this compound, the acryloyl moiety introduces additional interaction possibilities. The carbonyl oxygen is a strong hydrogen bond acceptor, and the vinyl group can participate in π-stacking or hydrophobic interactions. The specific interactions will, of course, depend on the amino acid composition of the target protein's binding site.

For example, in the active site of CA-II, morpholine-containing inhibitors have been shown to interact with key zinc-coordinating residues. nih.gov The morpholine ring can position the rest of the molecule to allow for optimal interactions with the catalytic zinc ion and surrounding amino acids.

Structure-Activity Relationship (SAR) Studies Pertaining to Morpholine Moiety's Influence on Interaction Mechanisms

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For morpholine derivatives, SAR studies have provided valuable insights into the role of the morpholine moiety in molecular recognition and biological function.

The morpholine ring is often considered a "privileged" scaffold in medicinal chemistry because its incorporation into a molecule can improve physicochemical properties and metabolic stability. Its conformational flexibility allows it to adapt to the shape of various binding sites.

SAR studies on morpholine-containing compounds have shown that:

Substitution on the Nitrogen Atom: The nature of the substituent on the morpholine nitrogen can significantly impact activity. For example, in 4-acryloylmorpholine-based hydrogels, the acryloyl group is key to the polymerization process. scielo.brresearchgate.net In other contexts, bulky substituents on the nitrogen may enhance or diminish activity depending on the size and shape of the binding pocket.

Substitution on the Carbon Atoms: Substitution on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction. For this compound, the acryloyl group is attached to the nitrogen via a carbon at the 2-position, which is a key structural feature.

Mechanistic Insights from Enzyme Inhibition Studies (excluding efficacy and specific biological outcomes)

Enzyme inhibition studies provide direct evidence of the interaction between a compound and its target enzyme. While specific enzyme inhibition data for this compound is scarce, studies on related compounds offer mechanistic clues.

The acryloyl group in this compound is a Michael acceptor, meaning it can potentially form a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of an enzyme. This covalent modification would lead to irreversible inhibition.

Kinetic studies of morpholine-derived inhibitors of enzymes like carbonic anhydrase have revealed different mechanisms of inhibition, including competitive, non-competitive, and uncompetitive inhibition. nih.gov The mechanism is determined by whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For example, a study on morpholine-derived thiazoles showed them to be potent inhibitors of bovine carbonic anhydrase-II, with kinetic studies providing insights into their inhibitory mechanism. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.